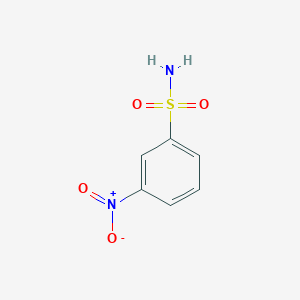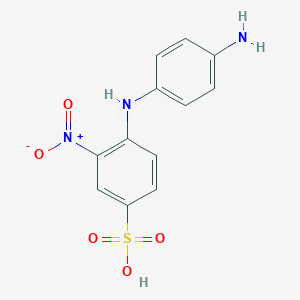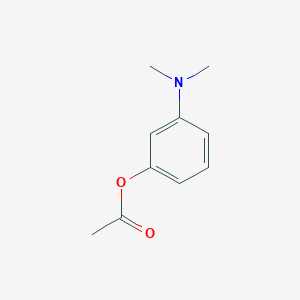
3-Nitrobenzenesulfonamide
Übersicht
Beschreibung
- Es ist auch bekannt als m-Nitrobenzolsulfonamid oder Benzolsulfonamid, 3-nitro- .
- Die Verbindung besteht aus einem Benzolring mit einer Sulfonamidgruppe (SO2NH2) und einer Nitrogruppe (NO2), die in meta-Position daran gebunden sind.
3-Nitrobenzolsulfonamid: (C6H6N2O4S) ist eine chemische Verbindung mit einem Molekulargewicht von 202,188 g/mol.
Vorbereitungsmethoden
Synthesewege: Die Synthese von 3-Nitrobenzolsulfonamid umfasst verschiedene Verfahren, darunter die Nitrierung von Benzolsulfonamid oder die Sulfonierung von 3-Nitroanilin.
Reaktionsbedingungen: Die Nitrierung erfolgt typischerweise unter Verwendung von konzentrierter Salpetersäure und Schwefelsäure als Nitriermittel.
Industrielle Produktion: Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien.
Analyse Chemischer Reaktionen
Reaktivität: 3-Nitrobenzolsulfonamid kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Produkte hängen von den spezifischen Reaktionsbedingungen ab, können aber substituierte Derivate oder Spaltung der Sulfonamidgruppe umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie: 3-Nitrobenzolsulfonamid dient als vielseitiger Baustein für die organische Synthese.
Biologie und Medizin: Es kann aufgrund seiner Reaktivität und potenziellen biologischen Aktivität Anwendungen in der Arzneimittelentwicklung finden.
Industrie: Wird bei der Synthese von Farbstoffen, Pharmazeutika und anderen Feinchemikalien verwendet.
Wirkmechanismus
- Der genaue Wirkmechanismus von 3-Nitrobenzolsulfonamid hängt von seiner spezifischen Anwendung ab.
- Es kann mit biologischen Zielmolekülen (Enzyme, Rezeptoren) interagieren oder an chemischen Reaktionen innerhalb von Zellen teilnehmen.
Wirkmechanismus
- The exact mechanism of action for 3-Nitrobenzenesulfonamide depends on its specific application.
- It may interact with biological targets (enzymes, receptors) or participate in chemical reactions within cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Nitrobenzolsulfonamide oder verwandte Sulfonamide.
Einzigartigkeit: Heben Sie seine besonderen Eigenschaften im Vergleich zu strukturell ähnlichen Verbindungen hervor.
Eigenschaften
IUPAC Name |
3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQURPQLVHJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059527 | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-52-8 | |
| Record name | 3-Nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Nitrobenzenesulfonamide?
A1: The molecular formula of this compound is C6H6N2O4S, and its molecular weight is 202.19 g/mol. []
Q2: How does the structure of this compound influence its hydrogen bonding capabilities?
A2: In the crystal structure of this compound, the nitro group does not participate in hydrogen bonding. Instead, the primary interactions are N—H⋯O=S hydrogen bonds, which form molecular ladders. These ladders are further connected into sheets via C-H⋯O=S hydrogen bonds. []
Q3: What strategies are being explored to improve the delivery and efficacy of IMB16-4?
A4: Researchers are exploring nanoformulations to enhance the delivery and efficacy of IMB16-4. One approach involves encapsulating IMB16-4 within mesoporous silica nanoparticles (MSNs), forming IMB16-4-MSNs. [] This method significantly improves the compound's dissolution rate and oral bioavailability. Another strategy utilizes liposome-coated polymeric nanoparticles (LNPs) to encapsulate IMB16-4, creating IMB16-4−LNPs. [] This formulation enhances drug loading and cellular uptake compared to liposomes and IMB16-4−NPs, respectively.
Q4: What are the observed in vitro effects of IMB16-4 and its nanoformulations on liver fibrosis?
A5: Both IMB16-4 and its nanoformulations show promising anti-fibrotic effects in vitro. Studies utilizing human hepatic stellate cells (LX-2 cells), a key cell type involved in liver fibrosis, demonstrate that IMB16-4−LNPs can suppress the expression of hepatic fibrogenesis-associated proteins. [] Similarly, IMB16-4-MSNs reduce the expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), transforming growth factor-beta (TGF-β1), and matrix metalloproteinase-2 (MMP2) in LX-2 cells. []
Q5: Is there any evidence of in vivo efficacy for IMB16-4 or its nanoformulations?
A6: Preliminary in vivo data on Sprague–Dawley (SD) rats shows that IMB16-4-MSNs exhibit significantly improved oral bioavailability compared to raw IMB16-4 (up to 530%). [] These findings suggest that IMB16-4-MSNs hold promise as a potential treatment for liver fibrosis.
Q6: Has this compound been utilized in the synthesis of other compounds?
A7: Yes, this compound serves as a key building block in the synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. [] This multi-step synthesis involves condensation, hydrolysis, reduction, and a copper-catalyzed Ullmann reaction to achieve the final product.
Q7: Beyond liver fibrosis, are there other areas where this compound derivatives show therapeutic potential?
A8: Derivatives of this compound, such as sHA 14-1, have been investigated for their potential as anti-cancer agents. [] This stable analog of the Bcl-2 antagonist HA 14-1 induces cell death through a dual-targeting mechanism, affecting both the endoplasmic reticulum (ER) and mitochondria.
Q8: What is the mechanism of action of sHA 14-1 in inducing cancer cell death?
A9: sHA 14-1 targets both the ER and mitochondria. It induces rapid ER calcium release and activates the ER stress-inducible transcription factor ATF4. It directly inhibits sarcoendoplasmic reticulum Ca2+-ATPase (SERCA) activity. Additionally, sHA 14-1 triggers mitochondrial transmembrane potential (Δψm) loss and caspase-9 activation. []
Q9: How does the activity of sHA 14-1 compare to other Bcl-2 antagonists?
A10: Unlike ABT-737, another Bcl-2 antagonist that primarily targets mitochondria, sHA 14-1 exhibits a unique dual targeting mechanism involving both the ER and mitochondria. This broader activity profile could offer advantages in overcoming resistance mechanisms. []
Q10: Are there any known applications of this compound derivatives in dye chemistry?
A11: Yes, a derivative of this compound, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (11), has been used as a precursor in the preparation of organic solvent-soluble azo dyes. [] Reduction of the nitro group in 11, followed by diazotization and coupling with 2-naphthol, yields a deep red dye with good solubility in various organic solvents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)




